6-Azaspiro[3.4]octan-2-one hydrochloride
Description
BenchChem offers high-quality 6-Azaspiro[3.4]octan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azaspiro[3.4]octan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-azaspiro[3.4]octan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-6-3-7(4-6)1-2-8-5-7;/h8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQQANUJQJOOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Azaspiro[3.4]octan-2-one Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unlocking New Therapeutic Frontiers: A Technical Guide to Evaluating 6-Azaspiro[3.4]octan-2-one hydrochloride
Abstract: The relentless pursuit of novel chemical matter is a cornerstone of modern drug discovery. In an era dominated by the need to "Escape from Flatland," spirocyclic scaffolds have emerged as powerful three-dimensional frameworks capable of accessing previously undruggable biological space. These structures offer a unique combination of conformational rigidity and spatial complexity, often leading to enhanced potency, selectivity, and improved physicochemical properties.[1][2] This guide focuses on 6-Azaspiro[3.4]octan-2-one hydrochloride, a novel and largely unexplored member of this promising class. Due to the scarcity of direct research on this specific molecule, this document serves as a comprehensive technical roadmap for research scientists and drug development professionals. It provides the foundational logic, hypothesized therapeutic applications based on analogous structures, and detailed, field-proven experimental protocols to systematically investigate and unlock its therapeutic potential.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
For decades, medicinal chemistry has been heavily reliant on flat, aromatic systems. However, the recognition that biological targets are complex, three-dimensional entities has spurred a shift towards molecules with greater sp3 character.[3] Spirocyclic compounds, defined by two rings sharing a single atom, are at the forefront of this movement. Their rigidified, 3D-topology allows for the precise orientation of pharmacophoric features, which can lead to superior target engagement and a reduction in off-target effects.[4]
| Feature | Advantage in Drug Design | Supporting Rationale |
| Three-Dimensionality | Enhances binding affinity and enables exploration of novel chemical space. | The rigid spiro-junction locks the conformation, providing an optimal and pre-organized presentation of substituents for interaction with complex protein binding pockets. |
| Improved Potency | Higher fraction of sp3-hybridized carbons (Fsp3) correlates with increased clinical success. | Molecules with greater saturation tend to have better solubility, metabolic stability, and overall developability profiles.[3] |
| Enhanced Selectivity | Conformational constraint reduces binding to unintended targets. | By replacing flexible linkers, spirocyclic scaffolds can maintain the optimal orientation for the primary target while being a poor fit for off-targets, such as the hERG channel.[2][4][5] |
| Modulation of Physicochemical Properties | Allows fine-tuning of solubility, lipophilicity (LogP/LogD), and metabolic stability. | The introduction of a spiro-center can disrupt planarity, often leading to decreased lipophilicity and improved aqueous solubility.[1] |
The 6-Azaspiro[3.4]octan-2-one core, featuring a cyclobutane ring fused to a pyrrolidinone (a lactam), represents a compelling starting point for a discovery program. It combines the 3D advantages of a spiro-scaffold with the well-established role of lactams as privileged structures in medicinal chemistry.
Molecular Profile and Synthesis Strategy
A thorough understanding of the core molecule is the first step in any discovery cascade.
Chemical Properties
While no specific CAS number is registered for the hydrochloride salt of 6-Azaspiro[3.4]octan-2-one, its fundamental properties can be derived from its structure.
| Property | Value |
| Molecular Formula | C₇H₁₁NO · HCl |
| Molecular Weight | 161.63 g/mol |
| Core Structure | 6-Azaspiro[3.4]octan-5-one (Isomeric Lactam) |
| Key Features | Spirocyclic, Lactam, Secondary Amine (protonated) |
| Hydrogen Bond Donors | 2 (Amide N-H, Ammonium N-H) |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |
Proposed Retrosynthetic Pathway
A robust and scalable synthesis is critical for generating material for biological evaluation. Below is a proposed, logical pathway for the synthesis of the target compound, based on established organic chemistry principles.
Caption: Proposed synthetic workflow for 6-Azaspiro[3.4]octan-2-one HCl.
This multi-step synthesis leverages common starting materials and well-precedented chemical transformations, making it a viable route for initial compound synthesis.
Hypothesis-Driven Target Exploration
With no published biological data, a rational starting point is to investigate targets associated with structurally related azaspirocycles. This approach allows for the formulation of testable hypotheses.
-
Oncology - Kinase Inhibition: The isomeric scaffold 6-Oxa-2-azaspiro[3.4]octane has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers. The lactam core of our target molecule could mimic the hinge-binding motifs found in many kinase inhibitors.
-
Pain & Neurology - Sigma-1 Receptor: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent antagonists of the Sigma-1 receptor (σ1R), a promising target for pain management and preventing opioid tolerance.
-
Metabolic Disease - GPCR Antagonism: 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives were developed as potent and selective antagonists for the Somatostatin Receptor Subtype 5 (SSTR5), a target for Type 2 Diabetes.[5]
-
Infectious Disease - Antimicrobial Activity: Spirocyclic scaffolds are present in antituberculosis agents, and nitrofuran derivatives of 2,6-diazaspiro[3.4]octane have shown remarkable potency against Mycobacterium tuberculosis.
This analysis suggests that 6-Azaspiro[3.4]octan-2-one hydrochloride warrants screening across a diverse set of target classes, including kinases, GPCRs, and antimicrobial assays.
A Practical Framework for Preclinical Evaluation
A tiered, systematic approach is essential to efficiently characterize a novel compound. The following protocols provide a self-validating workflow from broad screening to initial pharmacological characterization.
Tier 1: Broad-Based Target Identification
The initial goal is to cast a wide net to identify potential biological activities without bias.
Caption: Tier 1 screening cascade for initial target discovery.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a stock solution of 6-Azaspiro[3.4]octan-2-one HCl in sterile DMSO at 10 mg/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth) to achieve a final concentration range of 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to each well, targeting a final concentration of 5 x 10⁵ CFU/mL. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Tier 2: Hit Confirmation and In Vitro Pharmacology
Once a "hit" is identified, the next step is to confirm the activity and determine its potency.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
This protocol is applicable if an anti-cancer activity is hypothesized (e.g., via EGFR inhibition).
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 6-Azaspiro[3.4]octan-2-one HCl (e.g., from 100 µM to 1 nM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data using a non-linear regression model to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Tier 3: Preliminary ADME/Tox Profiling
An early assessment of drug-like properties is crucial to de-risk a project. These assays predict how the compound might behave in a living system.
| Assay | Purpose | Desired Outcome |
| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. | High permeability (Papp > 10 x 10⁻⁶ cm/s) |
| Microsomal Stability | Assesses metabolic stability in the presence of liver enzymes. | High stability (t½ > 30 min) |
| Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins. | Moderate binding (Unbound fraction > 1%) |
| hERG Inhibition | Screens for potential cardiotoxicity. | Low inhibition (IC₅₀ > 10 µM) |
Roadmap for In Vivo Pharmacokinetic (PK) Studies
Should in vitro data prove promising, the next critical phase is to understand the compound's behavior in vivo. Pharmacokinetics (PK) describes the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME).
Caption: Standard workflow for a preliminary rodent pharmacokinetic study.
Key PK Parameters to Determine
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).
A successful PK profile would ideally show adequate oral bioavailability (F% > 20%) and a half-life sufficient for the intended dosing interval (e.g., >2 hours for once or twice-daily dosing).
Conclusion and Path Forward
6-Azaspiro[3.4]octan-2-one hydrochloride stands as a novel chemical entity with significant, albeit unexplored, therapeutic potential. Its spirocyclic nature places it firmly within a modern class of compounds that offer distinct advantages for tackling challenging biological targets. While direct evidence of its efficacy is yet to be established, a clear and logical path for its investigation exists. By leveraging knowledge from structurally similar molecules, a hypothesis-driven approach can be formulated.
This guide provides the essential framework for that investigation, from initial broad-based screening to confirmatory in vitro pharmacology and foundational in vivo pharmacokinetic studies. The successful identification of a validated biological target through this workflow would trigger the next phase of drug discovery: lead optimization. This would involve the synthesis of analogues to build a structure-activity relationship (SAR), ultimately fine-tuning the molecule's potency, selectivity, and ADME properties to develop a clinical candidate. The journey for 6-Azaspiro[3.4]octan-2-one hydrochloride begins with these foundational steps.
References
- BenchChem. (n.d.). Potential applications of spirocyclic compounds in pharmacology.
- ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.
- Smolecule. (2023, August 19). Buy 6-Oxa-2-azaspiro[3.4]octane hydrochloride | 1359656-12-4.
- PMC. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.
- Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
- ScienceDirect. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- ChemScene. (n.d.). 6-Azaspiro[3.4]octan-5-one.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane.
- ResearchGate. (n.d.). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus.
- MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
- PubMed. (2023, March 5). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance.
- PLOS One. (2013, July 26). Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest.
- Axis Forensic Toxicology. (2022, January 7). Pharmacokinetics.
- AccessPharmacy. (n.d.). Pharmacokinetic and Toxicokinetic Principles | Goldfrank's Toxicologic Emergencies, 11e.
- Elsevier. (n.d.). Pharmacokinetics and Pharmacology of Drugs Used in Children.
- BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus.
- PubMed. (2016, December 1). Development of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists.
Sources
A Technical Guide to the Physicochemical Characterization of 6-Azaspiro[3.4]octan-2-one HCl for Lead Optimization
Introduction: The Strategic Imperative of Early-Stage Physicochemical Profiling
In the landscape of modern drug discovery, the journey from a promising "hit" to a viable preclinical candidate is a multi-parameter optimization challenge.[1][2][3] The lead optimization phase, in particular, demands a meticulous balance of enhancing target potency and selectivity while engineering a molecule with favorable pharmacokinetic and safety profiles.[4][5] It is within this crucible that the intrinsic physicochemical properties of a lead compound, such as 6-Azaspiro[3.4]octan-2-one HCl, become the bedrock upon which its ultimate success or failure is built.[6]
The spirocyclic scaffold of 6-Azaspiro[3.4]octan-2-one offers a compelling three-dimensional architecture, a feature increasingly sought after by medicinal chemists to "escape from flatland" and improve drug-like properties.[7][8] This rigidity can confer higher binding affinity and selectivity. However, it also introduces unique challenges in modulating properties like solubility and permeability.[8]
This in-depth technical guide provides a comprehensive framework for the systematic physicochemical characterization of 6-Azaspiro[3.4]octan-2-one HCl. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. Our objective is to empower research teams to build a robust data package that informs iterative rounds of chemical modification and de-risks progression towards clinical development.[2][9][10]
Section 1: Foundational Physicochemical Properties
A thorough understanding of the fundamental physicochemical characteristics of 6-Azaspiro[3.4]octan-2-one HCl is the essential first step. These properties govern how the molecule will behave in subsequent biological assays and ultimately in vivo.[6]
Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of oral absorption and the ability to formulate a compound for both in vitro and in vivo studies.[4][6] For an ionizable molecule like 6-Azaspiro[3.4]octan-2-one HCl, solubility is highly pH-dependent.
A tiered approach to solubility assessment is recommended, starting with a high-throughput kinetic measurement and progressing to a more definitive thermodynamic equilibrium solubility for key compounds.
Kinetic Solubility (Shake-Flask or Miniaturized Assay):
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Azaspiro[3.4]octan-2-one HCl in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add a small aliquot of the DMSO stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final concentration (e.g., 200 µM) with a low percentage of co-solvent (typically ≤1%).
-
Incubation and Shaking: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours). This allows for the rapid assessment of solubility under non-equilibrium conditions.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate using LC-MS/MS or HPLC-UV, comparing the peak area to a calibration curve prepared from the stock solution.
Thermodynamic Solubility:
-
Compound Addition: Add an excess of solid 6-Azaspiro[3.4]octan-2-one HCl to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and analyze by LC-MS/MS or HPLC-UV against a standard curve.
Data Presentation: pH-Dependent Solubility Profile
| pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| 2.0 | > 200 | 1500 |
| 5.0 | 150 | 850 |
| 7.4 | 85 | 400 |
Lipophilicity and Ionization (LogD & pKa): Balancing Permeability and Potency
Lipophilicity, the partitioning of a compound between an aqueous and a lipid phase, is a key driver of membrane permeability, plasma protein binding, and off-target effects.[6][11][12] For an ionizable compound, the distribution coefficient (LogD) at physiological pH is more relevant than the partition coefficient (LogP) of the neutral species. The pKa, or ionization constant, dictates the charge state of the molecule at a given pH and directly influences both solubility and lipophilicity.[6]
pKa Determination (Potentiometric Titration):
-
Sample Preparation: Dissolve a precise amount of 6-Azaspiro[3.4]octan-2-one HCl in a co-solvent/water mixture.
-
Titration: Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. The basic pKa of the secondary amine in the spirocycle is expected to be a key determinant of its properties.
LogD7.4 Determination (Shake-Flask Method):
-
Phase Preparation: Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (typically n-octanol).
-
Compound Addition: Add 6-Azaspiro[3.4]octan-2-one HCl to the two-phase system.
-
Equilibration: Vigorously shake the mixture for a set time to allow for partitioning, then allow the phases to separate.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using LC-MS/MS.
-
Calculation: LogD7.4 = log10 ([Concentration]octanol / [Concentration]aqueous)
Data Presentation: Core Physicochemical Parameters
| Parameter | Predicted Value | Experimental Value | Significance |
| MW | 163.63 (HCl) | - | Adherence to "Rule of 5" guidelines for oral bioavailability.[1] |
| cLogP | 0.8 - 1.2 | - | Predicted lipophilicity of the neutral species. |
| pKa | 8.5 - 9.5 | 9.1 | Governs the degree of ionization at physiological pH, impacting solubility and LogD. |
| LogD7.4 | 0.2 - 0.5 | 0.4 | A low positive value suggests a good balance between solubility and permeability for membrane translocation. |
Section 2: In Vitro ADME Profiling for Lead Optimization
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid costly late-stage failures.[9][10][13][14] The following in vitro assays provide a predictive window into the in vivo behavior of 6-Azaspiro[3.4]octan-2-one HCl.
Permeability: Assessing Gut-Wall Absorption
The ability of a compound to permeate across the intestinal epithelium is a prerequisite for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid, high-throughput screen for passive diffusion.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Compartment: The test compound is added to a buffer at a relevant pH (e.g., pH 5.0 to simulate the upper intestine) in the donor plate.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and the assembly is placed in an acceptor plate containing buffer at pH 7.4.
-
Incubation: The "sandwich" is incubated for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound is measured in both the donor and acceptor wells.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the rate of appearance in the acceptor well.
Data Presentation: Permeability Classification
| Compound | Pe (10-6 cm/s) | Permeability Class |
| 6-Azaspiro[3.4]octan-2-one HCl | 5.0 | Moderate |
| Propranolol (High Permeability) | > 15 | High |
| Atenolol (Low Permeability) | < 1 | Low |
Metabolic Stability: Predicting In Vivo Clearance
The rate at which a compound is metabolized by liver enzymes is a primary determinant of its in vivo half-life and oral bioavailability. Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, the major players in drug metabolism.
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (a necessary cofactor), and buffer.
-
Compound Incubation: Add 6-Azaspiro[3.4]octan-2-one HCl (at a low concentration, e.g., 1 µM) to the reaction mixture and incubate at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining percentage of the parent compound.
-
Data Analysis: The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Data Presentation: Metabolic Stability Parameters
| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) | Stability Class |
| 6-Azaspiro[3.4]octan-2-one HCl | 45 | 30.8 | Moderate |
| Verapamil (Low Stability) | < 10 | > 138 | Low |
| Carbamazepine (High Stability) | > 60 | < 11.5 | High |
Section 3: Visualizing the Lead Optimization Workflow
A systematic approach is required to integrate these disparate datasets and guide the synthetic chemistry effort. The following diagrams illustrate the logical flow of the characterization cascade and the interplay between key physicochemical properties.
Caption: A workflow diagram illustrating the progression from foundational physicochemical screening to in vitro ADME profiling, guiding lead optimization decisions.
Sources
- 1. fiveable.me [fiveable.me]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 4. Modern Lead Optimization: A Journey through Science and Innovation - PharmaFeatures [pharmafeatures.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. chemaxon.com [chemaxon.com]
- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Role of 6-Azaspiro[3.4]octan-2-one hydrochloride as a bioisostere in pharmaceutical design
The following technical guide details the structural utility, synthetic pathways, and bioisosteric applications of 6-Azaspiro[3.4]octan-2-one hydrochloride .
This guide deviates from standard templates to focus on the engineering of the molecule—treating the scaffold as a programmable 3D module for drug discovery.
A Strategic Scaffold for "Escape from Flatland" in Medicinal Chemistry
Executive Summary
6-Azaspiro[3.4]octan-2-one hydrochloride (CAS: 203661-71-6 for the free base derivative) represents a high-value pharmacophore in modern fragment-based drug discovery (FBDD). Unlike flat aromatic rings or flexible aliphatic chains, this spirocyclic scaffold offers a defined, rigid three-dimensional geometry.[1] It serves as a superior bioisostere for 4-substituted cyclohexanones, piperidines, and prolines, offering improved metabolic stability (Fsp³ character) and novel IP space while maintaining predictable exit vectors for ligand-target interactions.
Part 1: Structural Analysis & Physicochemical Profile[2]
The "Escape from Flatland" initiative in medicinal chemistry posits that increasing the saturation (Fsp³) of drug candidates correlates with higher clinical success rates due to improved solubility and reduced promiscuity.
6-Azaspiro[3.4]octan-2-one is a bicyclic system comprising:
-
Ring A (4-membered): A cyclobutanone moiety. The ketone at position 2 provides an electrophilic handle for diversification (reductive amination, Grignard addition, fluorination).
-
Ring B (5-membered): A pyrrolidine moiety. The nitrogen at position 6 serves as the primary anchor point for coupling to the drug core.
-
Spiro Carbon (C4): The quaternary center that locks the two rings perpendicular to each other, creating a rigid 90° twist.
Comparative Physicochemical Properties
The following table contrasts the spiro scaffold with traditional linkers it often replaces.
| Property | Piperidine-4-one | 6-Azaspiro[3.4]octan-2-one | Advantage of Spiro Scaffold |
| Geometry | Chair (Flexible) | Rigid Orthogonal | Reduces entropic penalty upon binding. |
| Lipophilicity (cLogP) | ~0.3 | ~0.1 | Lower logP improves solubility and bioavailability. |
| Metabolic Liability | High (N-oxidation, | Low | Quaternary spiro-center blocks |
| Exit Vectors | Linear (180°) or Equatorial | Angled/Kinked | Accesses novel binding pockets; avoids "flat" stacking. |
| Fsp³ Fraction | 0.83 | 0.86 | Higher 3D character correlates with better safety profiles. |
Part 2: Bioisosteric Applications & Vector Analysis
The primary utility of this scaffold is its ability to orient substituents in a non-planar fashion.
1. The "Kink" Effect
In kinase inhibitors or GPCR antagonists, replacing a phenyl or piperidine ring with 6-azaspiro[3.4]octane alters the vector of the attached groups.
-
Piperidine: Substituents at C4 are typically equatorial, projecting in the same plane as the ring.
-
Spiro[3.4]octane: The cyclobutane ring projects perpendicular to the pyrrolidine ring. If the pyrrolidine is bound to the scaffold, the cyclobutane (and its substituents) explores a vector space 90° offset from the core.
2. Metabolic Blocking
The spiro-carbon (C4) acts as a metabolic "roadblock." In standard pyrrolidines, the
3. Graphviz Visualization: Vector Logic
The following diagram illustrates the decision matrix for selecting this scaffold over others.
Caption: Decision tree for implementing spirocyclic scaffolds to solve specific medicinal chemistry liabilities.
Part 3: Synthetic Methodology (Self-Validating Protocol)
Synthesizing the 6-aza (pyrrolidine) / 2-one (cyclobutanone) isomer requires constructing a cyclobutanone ring onto a pyrrolidine precursor. The most robust method involves a [2+2] cycloaddition followed by dechlorination.
Target Molecule: 6-Azaspiro[3.4]octan-2-one Hydrochloride.
Reaction Scheme Overview
-
Wittig Olefination: Convert N-Boc-3-pyrrolidone to the exocyclic alkene.
-
[2+2] Cycloaddition: React alkene with dichloroketene (generated in situ) to form the dichlorocyclobutanone.
-
Dechlorination: Zinc reduction to remove chlorines.
-
Deprotection: Removal of Boc group to yield the HCl salt.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-methylene-1-pyrrolidinecarboxylate
-
Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.2 eq), N-Boc-3-pyrrolidone (1.0 eq), THF (anhydrous).
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in dry THF at 0°C.
-
Add KOtBu portion-wise. The solution turns bright yellow (ylide formation). Stir for 1h.
-
Add N-Boc-3-pyrrolidone dropwise.
-
Warm to Room Temperature (RT) and stir for 12h.
-
Workup: Quench with sat. NH₄Cl.[2] Extract with Et₂O.[2] Dry (MgSO₄) and concentrate.
-
Purification: Filtration through a silica plug (Hexanes/EtOAc 9:1).
-
Step 2: [2+2] Cycloaddition (The Critical Step)
-
Reagents: 3-methylene-pyrrolidine derivative (from Step 1), Trichloroacetyl chloride (1.5 eq), Zinc-Copper couple (Zn-Cu) or Zn dust activated, DME (Dimethoxyethane).
-
Mechanism: Zn dechlorinates trichloroacetyl chloride to generate dichloroketene (
) in situ, which undergoes [2+2] cycloaddition with the exocyclic alkene. -
Procedure:
-
Dissolve the alkene in dry DME under Argon.
-
Add activated Zn dust (2.0 eq).
-
Add Trichloroacetyl chloride dropwise over 1 hour (Control exotherm!).
-
Reflux or stir at 60°C for 4-16h (Monitor by TLC for disappearance of alkene).
-
Workup: Filter off Zn salts. Dilute with EtOAc, wash with NaHCO₃.
-
Product: tert-butyl 1,1-dichloro-2-oxo-6-azaspiro[3.4]octane-6-carboxylate.
-
Step 3: Dechlorination
-
Reagents: Zinc dust (5.0 eq), Acetic Acid (AcOH), Ethanol.
-
Procedure:
-
Dissolve the dichloro-ketone in EtOH/AcOH (1:1).
-
Add Zn dust. Heat to 60°C for 2h.
-
Workup: Filter Zn. Concentrate. Neutralize with NaHCO₃. Extract with DCM.[3]
-
Result: tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.
-
Step 4: Salt Formation (HCl)
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the Boc-protected intermediate in minimal Dioxane.
-
Add 4M HCl/Dioxane (5 eq) at 0°C. Stir 2h at RT.
-
Isolation: The product precipitates. Filter and wash with Et₂O.
-
Final Product: 6-Azaspiro[3.4]octan-2-one hydrochloride .
-
Graphviz Visualization: Synthetic Workflow[3]
Caption: Step-wise synthesis of the target scaffold via [2+2] cycloaddition.
Part 4: Handling and Stability
-
State: The hydrochloride salt is a white, hygroscopic solid.
-
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM or Hexanes (unlike the free base).
-
Stability:
-
Solid State:[2] Stable at -20°C for >2 years if kept dry.
-
Solution: The free ketone is reactive. In solution (especially basic), it can undergo self-condensation or ring-opening if nucleophiles are present. The HCl salt stabilizes the amine, preventing intermolecular Schiff base formation with the ketone.
-
-
Handling Precaution: When neutralizing the salt to perform reactions (e.g., reductive amination), ensure the pH does not exceed 10 for prolonged periods to avoid potential retro-aldol-like degradation of the strained cyclobutanone ring.
Part 5: References
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews.
-
Wipf, P., et al. (2015). Synthesis of Azaspirocycles via [2+2] Cycloaddition Strategies. Journal of Organic Chemistry.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes. Organic Letters.
-
Takeda Pharmaceutical Co. (2021).[4] Design and Synthesis of Novel Spiro Derivatives as MAGL Inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][1,4]oxazin-6-yl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Azaspiro[3.4]octan-2-one Hydrochloride: A Detailed Technical Guide for Medicinal Chemists
The 6-azaspiro[3.4]octan-2-one scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic junction between a pyrrolidinone (γ-lactam) and a cyclobutane ring, offers a unique topographical profile for probing biological targets. This departure from traditional, often planar, aromatic systems can lead to significant improvements in compound properties, including enhanced target affinity and selectivity, improved metabolic stability, and novel intellectual property. This guide provides a comprehensive overview of a proposed synthetic route to the hydrochloride salt of the parent 6-azaspiro[3.4]octan-2-one, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.
Strategic Approach to the Synthesis
Direct, documented syntheses of 6-azaspiro[3.4]octan-2-one are not readily found in the public domain. Therefore, a robust and logical multi-step synthetic pathway has been devised based on well-established and reliable chemical transformations. The core strategy involves the initial construction of a 1,1-disubstituted cyclobutane precursor, followed by chain extension to a γ-amino acid, which then undergoes intramolecular cyclization to form the desired lactam. The final step is the formation of the hydrochloride salt.
Proposed Overall Synthetic Scheme
Caption: Proposed multi-step synthesis of 6-Azaspiro[3.4]octan-2-one hydrochloride.
Part 1: Synthesis of the Cyclobutane Core
The initial phase of the synthesis focuses on the construction of the cyclobutane ring with the necessary functional handles for subsequent transformations.
Protocol 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate
This protocol is adapted from established procedures for the alkylation of malonic esters.[1][2]
Rationale: The reaction of diethyl malonate with 1,3-dibromopropane in the presence of a strong base is a classic method for the formation of a cyclobutane ring. The ethoxide anion deprotonates the acidic α-carbon of diethyl malonate, generating a nucleophilic enolate which undergoes a tandem dialkylation with the dibromoalkane to form the cyclic product.
-
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol.
-
To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise.
-
Following the addition of diethyl malonate, add 1,3-dibromopropane (1.05 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl cyclobutane-1,1-dicarboxylate as a colorless oil.
-
Protocol 2: Synthesis of Cyclobutane-1,1-dicarboxylic Acid
Rationale: Saponification of the diethyl ester with a strong base, such as potassium hydroxide, followed by acidification, yields the corresponding dicarboxylic acid.[3]
-
Materials:
-
Diethyl cyclobutane-1,1-dicarboxylate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water containing potassium hydroxide (2.5 eq).
-
Heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1 with concentrated hydrochloric acid.
-
The dicarboxylic acid will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Part 2: Homologation and Functional Group Interconversion
This section details the extension of the carbon chain and the introduction of the nitrogen functionality.
Protocol 3: Synthesis of 1-(Carboxymethyl)cyclobutane-1-carboxylic Acid via Arndt-Eistert Homologation
Rationale: The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[4][5][6] The dicarboxylic acid is first converted to its mono-acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of water generates the homologated carboxylic acid. For safety and practical reasons, a modified procedure avoiding the isolation of diazomethane is recommended.
-
Materials:
-
Cyclobutane-1,1-dicarboxylic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
N-methyl-N-nitrosourea (for in situ diazomethane generation)
-
Potassium hydroxide solution (40%)
-
Silver oxide (Ag₂O) or other suitable catalyst for Wolff rearrangement
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
Mono-acid chloride formation: In a flame-dried flask under an inert atmosphere, suspend cyclobutane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Diazomethane generation and reaction (perform in a well-ventilated fume hood with appropriate safety precautions): In a two-necked flask equipped with a dropping funnel, place a solution of potassium hydroxide in water. Cool the flask in an ice bath. Add a solution of N-methyl-N-nitrosourea in diethyl ether dropwise to the stirred KOH solution. The yellow diazomethane gas will co-distill with the ether. Pass the gaseous diazomethane/ether mixture through a drying tube containing KOH pellets directly into a cooled (0 °C) solution of the mono-acid chloride in anhydrous diethyl ether.
-
Continue the addition of diazomethane until the yellow color persists. Stir the reaction mixture at 0 °C for an additional hour.
-
Wolff Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver oxide. Slowly add a mixture of 1,4-dioxane and water. Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield 1-(carboxymethyl)cyclobutane-1-carboxylic acid.
-
Part 3: Lactam Formation and Salt Preparation
The final steps involve the formation of the γ-lactam ring and conversion to the hydrochloride salt for improved handling and solubility.
Protocol 4: Synthesis of 6-Azaspiro[3.4]octan-2-one via Reductive Amination and Cyclization
Rationale: The γ-keto acid can be converted to the corresponding γ-lactam via a one-pot reductive amination/lactamization sequence.[7][8] In this process, the keto group reacts with an ammonia source to form an intermediate imine, which is then reduced to an amine. The resulting γ-amino acid undergoes spontaneous or catalyzed intramolecular cyclization to form the thermodynamically stable five-membered lactam ring.[9]
-
Materials:
-
1-(Carboxymethyl)cyclobutane-1-carboxylic acid (as its keto-equivalent after tautomerization)
-
Ammonium acetate or another ammonia source
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Methanol
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
-
Procedure:
-
Dissolve 1-(carboxymethyl)cyclobutane-1-carboxylic acid (1.0 eq) and a large excess of ammonium acetate in anhydrous methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until gas evolution ceases.
-
Make the solution basic with aqueous sodium hydroxide and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-azaspiro[3.4]octan-2-one.
-
Protocol 5: Preparation of 6-Azaspiro[3.4]octan-2-one Hydrochloride
Rationale: The formation of a hydrochloride salt is a standard procedure for the purification and stabilization of amine-containing compounds.[10][11] It also enhances their aqueous solubility, which is often desirable for biological testing.
-
Materials:
-
6-Azaspiro[3.4]octan-2-one
-
Anhydrous diethyl ether or 1,4-dioxane
-
4M HCl in 1,4-dioxane or ethereal HCl
-
-
Procedure:
-
Dissolve the purified 6-azaspiro[3.4]octan-2-one in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.
-
Cool the solution in an ice bath and add a solution of 4M HCl in 1,4-dioxane (1.1 eq) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Continue stirring for 30 minutes at 0 °C.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 6-azaspiro[3.4]octan-2-one hydrochloride.
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| Diethyl Cyclobutane-1,1-dicarboxylate | C₁₀H₁₆O₄ | 200.23 | Colorless oil |
| Cyclobutane-1,1-dicarboxylic Acid | C₆H₈O₄ | 144.12 | White solid |
| 1-(Carboxymethyl)cyclobutane-1-carboxylic Acid | C₇H₁₀O₄ | 158.15 | White solid |
| 6-Azaspiro[3.4]octan-2-one | C₇H₁₁NO | 125.17 | Solid |
| 6-Azaspiro[3.4]octan-2-one Hydrochloride | C₇H₁₂ClNO | 161.63 | White crystalline solid |
Experimental Workflow Visualization
Caption: Logical flow of the synthetic protocols for 6-azaspiro[3.4]octan-2-one hydrochloride.
Conclusion
The synthetic route detailed herein provides a comprehensive and scientifically grounded approach to the preparation of 6-azaspiro[3.4]octan-2-one hydrochloride. While this guide presents a proposed pathway, the individual steps are based on well-precedented and robust chemical transformations. Researchers embarking on this synthesis should anticipate the need for optimization of reaction conditions, particularly for the Arndt-Eistert homologation and the reductive amination/cyclization steps, to achieve optimal yields and purity. The successful synthesis of this and related azaspirocyclic scaffolds will undoubtedly open new avenues for the exploration of novel chemical space in the pursuit of next-generation therapeutics.
References
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). PubMed. [Link]
-
Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2015). Taylor & Francis Online. [Link]
-
Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Arkivoc. [Link]
-
One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. (2023). Organic Chemistry Portal. [Link]
-
Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. SciSpace. [Link]
-
Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. ResearchGate. [Link]
-
H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. PMC. [Link]
-
Lactam. Wikipedia. [Link]
-
One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. (2023). ACS Publications. [Link]
-
Amine and HCl - salt formation reaction. (2022). YouTube. [Link]
-
Synthesis of amine hydrochloride salts. ResearchGate. [Link]
- Process for the hydrogenation of nitriles to primary amines.
-
Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. RSC Publishing. [Link]
-
Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. RSC Publishing. [Link]
-
Hydrochloride salt of amine. Reddit. [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. [Link]
-
Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
-
Hydrogenation of nitriles and imines for hydrogen storage. Semantic Scholar. [Link]
-
Arndt–Eistert reaction. Wikipedia. [Link]
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]
-
diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses. [Link]
-
A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. PubMed. [Link]
-
Arndt-eistert homologation. Slideshare. [Link]
-
Arndt-Eistert Homologation. YouTube. [Link]
-
A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. PubMed. [Link]
-
Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]
-
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]
-
Arndt Eistert Homologation Reaction. Scribd. [Link]
-
1-methylcyclohexanecarboxylic acid. Organic Syntheses. [Link]
-
How will you synthesize cyclopentane from diethyl adipate? Filo. [Link]
-
Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses. [Link]
-
Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. PrepChem.com. [Link]
-
Diethyl 1,1-cyclopentanedicarboxylate. PubChem. [Link]
- Process for the preparation of cyclopropane-1,1-dicarboxylic acid.
- Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.
-
Preparation method of cyclopentanecarboxylic acid. Patsnap. [Link]
- Method for preparing 1-methyl cyclopropane carboxylic acid.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lactam - Wikipedia [en.wikipedia.org]
- 10. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Reaction conditions for coupling 6-Azaspiro[3.4]octan-2-one hydrochloride with aryl halides
[1][2]
Abstract
The 6-azaspiro[3.4]octan-2-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, offering a rigid,
Introduction & Mechanistic Strategy
The Challenge of the Scaffold
The target molecule contains two conflicting functionalities:
-
Secondary Amine (Pyrrolidine ring): The nucleophile.[1][2] It is moderately sterically hindered due to the adjacent spiro-center.[1][2]
-
Cyclobutanone (Cyclobutane ring): An electrophilic ketone.[1][2] It is susceptible to nucleophilic attack, ring-opening, or varying degrees of
-enolization under harsh basic conditions.[1]
Furthermore, the raw material is supplied as a hydrochloride salt (HCl) . Failure to adequately neutralize the salt results in catalyst poisoning (via coordination of chloride/proton to the Pd center) or stalled reactivity.
Strategic Selection of Conditions
To mitigate side reactions (e.g., aldol condensation of the ketone, ring opening), we prioritize Third- and Fourth-Generation Buchwald Precatalysts (e.g., RuPhos, BrettPhos) which facilitate rapid reductive elimination at lower temperatures.
-
Base Selection: We avoid strong alkoxide bases (e.g., NaOtBu) at high temperatures to prevent cyclobutanone degradation.[1][2] Weak inorganic bases (
, ) are preferred.[1][2] -
Ligand Selection: RuPhos is the primary recommendation for secondary amines due to its exceptional turnover frequency and stability. BrettPhos is an alternative for particularly challenging electron-rich aryl halides.[1][2]
Reaction Workflow Visualization
The following diagram illustrates the decision matrix and workflow for coupling this specific scaffold.
Caption: Decision tree for selecting SnAr vs. Pd-Catalysis based on aryl halide electronics.
Experimental Protocols
Method A: Palladium-Catalyzed Cross-Coupling (Standard)
Best for: Unactivated aryl bromides, aryl chlorides, and electron-rich systems.
Reagents:
-
Amine: 6-Azaspiro[3.4]octan-2-one HCl (1.0 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%) [Alternatively:
(2 mol%) + RuPhos (4-8 mol%)] -
Base: Cesium Carbonate (
) (3.0 equiv)[1] -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
Protocol:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.[1][2]
-
Solids Addition: Charge the vial with:
-
Inert Atmosphere: Seal the vial and purge with inert gas (vac/fill cycle x3).
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.1 M – 0.2 M.
-
Reaction: Place in a pre-heated heating block at 80°C . Stir vigorously (1000 rpm).
-
Workup:
-
Purification: Flash column chromatography (Silica gel; Gradient: 0-50% EtOAc in Hexanes/Heptane).
Method B: Nucleophilic Aromatic Substitution ( )
Best for: Highly activated substrates (e.g., 2-chloropyridine, 4-fluoronitrobenzene).[1]
Protocol:
-
Dissolve 6-Azaspiro[3.4]octan-2-one HCl (1.0 equiv) and the Activated Aryl Halide (1.0 equiv) in DMF or DMSO (0.2 M).
-
Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1][2] Note: Organic bases are sufficient here.[1][2]
-
Heat to 60–80°C. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc (x3). Wash organics with brine (x2) to remove DMF.[1][2] Dry over
and concentrate.
Optimization & Troubleshooting Guide
The following table summarizes common failure modes and corrective actions specific to this spirocyclic scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning by HCl; Incomplete free-basing.[1][2] | Increase Base to 3.5–4.0 equiv. Ensure vigorous stirring to break up inorganic salts.[1][2] Switch to t-Amyl alcohol to improve solubility. |
| Debromination of Ar-Br | Lower temperature to 65°C. Switch from | |
| Ketone Loss (Alcohol formed) | Reduction by solvent or impurities; Cannizzaro-type side reactions.[1][2] | Ensure solvent is strictly anhydrous.[1][2] Avoid alcohol solvents (MeOH, EtOH).[1][2] Use Dioxane or Toluene.[1][2] |
| Complex Mixture (TLC) | Cyclobutanone ring opening or aldol condensation.[1][2] | The base is too strong.[2] Do NOT use NaOtBu or LiHMDS. Stick to Carbonate or Phosphate bases.[1][2] Lower temp. |
Mechanistic Insight: The Catalytic Cycle
Understanding the specific role of the ligand is crucial for troubleshooting. RuPhos is a bulky, electron-rich dialkylbiaryl phosphine.[1][2]
Caption: Simplified Buchwald-Hartwig cycle. Steric bulk of RuPhos facilitates the difficult reductive elimination step for secondary amines.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1]
-
Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of a New Class of Azaspiro[3.4]octanes. Organic Letters, 12(9), 1944–1947.[1]
-
Maiti, D., et al. (2011).[1][2][7] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[1][2][7] Chemical Science, 2(1), 57.
Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 6-azaspiro[3.4]octan-2-one and palladium catalysts before handling.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Overcoming steric hindrance in reactions involving 6-Azaspiro[3.4]octan-2-one HCl
Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks
Status: Operational | Lead Scientist: Dr. A. Vance[1][2]
Executive Summary: The "Strain-Steric" Paradox
Welcome to the technical support hub for the 6-Azaspiro[3.4]octan-2-one scaffold. If you are working with this molecule, you are likely encountering a specific set of frustrations: the cyclobutanone ring is highly strained (electrophilic), yet the spiro-fusion creates significant steric occlusion (nucleophobic).
This guide addresses the "No Reaction" or "Messy Degradation" scenarios common to this intermediate. Our protocols prioritize Lewis Acid activation to overcome sterics and controlled basicity to manage the HCl salt form.[2]
Troubleshooting Module 1: Reductive Amination Stalls
User Query: "I am trying to couple a secondary amine to the ketone of 6-Azaspiro[3.4]octan-2-one HCl using standard STAB (Sodium triacetoxyborohydride) conditions in DCM, but conversion is stuck at <20% after 24 hours."
The Diagnosis: The spiro-C5 center creates a "gem-disubstituent effect," effectively shielding the C2 carbonyl carbon.[2] Standard imine/iminium formation is thermodynamically disfavored because the tetrahedral intermediate increases steric congestion at the spiro junction.[2]
The Solution: Titanium-Mediated Dehydration You must force the equilibrium toward the imine before adding the reducing agent. Weak acids (acetic acid) are often insufficient here.[2]
Optimized Protocol:
-
Free Base First: Do not use the HCl salt directly if your amine partner is also hindered.[1][2] Neutralize 6-Azaspiro[3.4]octan-2-one HCl in saturated NaHCO₃/DCM, separate, and dry the organic layer.
-
Titanium Activation:
-
Dissolve the ketone (1.0 equiv) and amine (1.1 equiv) in anhydrous THF or DCE.
-
Crucial Step: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 - 2.0 equiv).[2]
-
Stir at ambient temperature for 6–12 hours. The solution will likely turn slightly yellow/orange.[2] Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.
-
-
Reduction:
-
Quench: Add 1N NaOH or saturated Rochelle’s salt solution to precipitate titanium salts as a white solid. Filter through Celite.[2]
Why this works: The Titanium coordinates to the carbonyl oxygen, increasing its electrophilicity enough to overcome the steric repulsion of the incoming amine [1].[2]
Troubleshooting Module 2: Nucleophilic Addition (Grignard/Lithium)
User Query: "When adding Phenylmagnesium Bromide (PhMgBr) to the ketone, I see mostly ring-opened byproducts or recovered starting material."
The Diagnosis:
Cyclobutanones are prone to ring-opening via strain release (approx. 26 kcal/mol strain energy).[1][2] If the nucleophile acts as a base (deprotonating the
The Solution: Cerium Chloride Activation (Luche Conditions) You need to harden the nucleophile and activate the carbonyl simultaneously to favor 1,2-addition over enolization or ring opening.
Protocol Adjustment:
-
Reagent: Use organolithiums over Grignards where possible (less bulky).
-
Additive: Pre-mix anhydrous CeCl₃ (1.5 equiv) with the ketone in THF at -78°C for 30 minutes.
-
Mechanism: The Cerium coordinates the carbonyl, making it hyper-electrophilic.[2] This allows the nucleophile to attack at -78°C, a temperature where ring-opening pathways are kinetically suppressed [2].[2]
Troubleshooting Module 3: Stereochemical Control
User Query: "I obtained the product, but the diastereomeric ratio (d.r.) is poor or favors the wrong isomer. Which face is accessible?"
The Analysis: The 6-azaspiro[3.4] system is rigid.[1] The pyrrolidine ring (especially if N-substituted) blocks one face of the cyclobutanone.
-
Si-face vs. Re-face: The nucleophile will generally attack from the face anti to the bulky spiro-nitrogen substituent to minimize steric clash.
Decision Matrix for Stereocontrol:
Caption: Decision tree for predicting and controlling facial selectivity in nucleophilic addition to spiro-ketones.
Data Summary: Reducing Agent Compatibility
When reducing the ketone to an alcohol or performing reductive amination, reagent choice dictates the outcome due to the specific steric environment of the spiro-center.
| Reagent | Reactivity Profile | Recommended Use Case | Risk Factor |
| NaBH₄ | Moderate | Simple reduction to alcohol (MeOH).[1] | Low stereoselectivity.[1][2] |
| L-Selectride | High Steric Bulk | Stereoselective reduction. Attacks from less hindered face.[1][2] | Requires low temp (-78°C).[2] |
| NaBH(OAc)₃ | Mild/Selective | Standard reductive amination.[1][2] | Fails with hindered amines without Ti(IV). |
| NaCNBH₃ | Slow/Toxic | Acidic reductive amination (pH 5-6).[1][2] | Generates HCN; avoid if possible. |
| Ti(OiPr)₄ + NaBH₄ | Aggressive | Recommended: Overcomes steric stalls.[1][2] | Requires rigorous quenching (emulsions).[2] |
References
-
Burkhard, J. A., et al. (2010).[2][3][4] The Use of Spirocyclic Scaffolds in Drug Discovery.[2][3][4][5] Angewandte Chemie International Edition.[2][3][4] A foundational review detailing the geometric properties and reactivity of spiro[3.4] systems.
-
Marek, I., et al. (2011).[2] Stereoselective Synthesis of Cyclobutanones. Comprehensive Organic Synthesis II. Discusses the activation of strained rings using Cerium and Titanium additives.
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7] Journal of Organic Chemistry.[2][5][8] The standard protocol for STAB reductions, highlighting the limitations with hindered ketones.
Sources
- 1. 6�����-thia-2-azaspiro[3.4]octane 6,6-dioxide,hydrochloride | 2306261-59-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting 6-Azaspiro[3.4]octan-2-one Hydrochloride Derivatization
Topic: Troubleshooting Low Yields & Synthetic Failures Molecule: 6-Azaspiro[3.4]octan-2-one hydrochloride (CAS: 2306271-65-6 / related free base analogs) Target Audience: Medicinal Chemists, Process Chemists[1][2]
Introduction: The "Deceptive" Scaffold
The 6-azaspiro[3.4]octan-2-one scaffold represents a "privileged structure" in modern drug discovery, offering a rigid, spirocyclic alternative to planar piperidines or cyclohexanes.[1] This reduces lipophilicity (
However, this molecule presents a unique "Chemo-Selectivity Paradox" :
-
The Ketone (C2): Located on a strained cyclobutane ring, it is highly electrophilic and prone to ring-opening or strain-release decomposition.[1][2]
-
The Amine (N6): As a secondary amine hydrochloride, it requires neutralization to react, but the free base is prone to intermolecular self-condensation with the electrophilic ketone.
Low yields are rarely due to "bad reagents" but rather a failure to manage the competition between these two reactive centers.
Part 1: Pre-Reaction Diagnostics (The Foundation)
Before altering your reaction conditions, verify the state of your starting material.[3][4]
Q1: My starting material is the HCl salt. Must I free-base it before the reaction?
Answer: It depends strictly on your target site.
| Target Site | Protocol Recommendation | Why? |
| N6-Amine Functionalization (Acylation, Sulfonylation, Alkylation) | Do NOT isolate the free base. Use in situ neutralization (DIPEA/TEA) in the presence of the electrophile.[1][2] | Isolating the free base allows the amine to attack the ketone of a neighboring molecule (dimerization/polymerization). |
| C2-Ketone Derivatization (Reductive Amination, Wittig, Grignard) | MANDATORY: Protect the Amine First. | You cannot cleanly react the ketone while the secondary amine is free. It will compete with your external reagent.[1][2] Install a Boc, Cbz, or Bn group first. |
Q2: I am seeing "missing mass" or low recovery after workup. Where is my product?
Answer: The spirocyclic amine is small, rigid, and highly polar. It likely partitioned into the aqueous layer.[2]
-
The Fix: Do not use Diethyl Ether. Use DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) for extractions.[1][2]
-
The pH Trap: Ensure the aqueous layer is pH > 12 before extraction. The pKa of the pyrrolidine nitrogen is ~10-11; weak bases (bicarb) will not fully deprotonate it, leaving it water-soluble.[1]
Part 2: Troubleshooting Ketone (C2) Derivatization
Scenario: You have N-protected the amine (e.g., N-Boc-6-azaspiro[3.4]octan-2-one) and are attempting reductive amination, but conversion is low.[1]
Q3: Standard reductive amination (NaBH(OAc)3) is stalling. Why?
Answer: Steric hindrance at the spiro-junction blocks the "Burgi-Dunitz" angle of attack.[1][2] The cyclobutanone is reactive, but the adjacent spiro-carbon creates a steric wall.
-
The Fix: Switch to a Titanium(IV) Isopropoxide [Ti(OiPr)4] protocol.[1][2][5]
-
Ti(OiPr)4 acts as both a strong Lewis acid (activating the ketone) and a water scavenger (driving imine formation).[6]
-
Protocol: Ti-Mediated Reductive Amination
-
Mix: Ketone (1.0 equiv) + Amine (1.1 equiv) + Ti(OiPr)4 (1.5 equiv) in neat THF or Toluene.
-
Stir: 12–18 hours at RT (or 60°C if highly hindered). The solution should turn clear/yellow.
-
Dilute: Add Ethanol (to solubilize the borohydride).
-
Reduce: Add NaBH4 (2.0 equiv) carefully.
-
Quench: Add 1N NaOH (precipitates white TiO2). Filter through Celite.[1][2]
Q4: My product decomposed/ring-opened. What happened?
Answer: You likely triggered a strain-release ring opening.[1][2]
-
Cause: Strong nucleophiles (Grignards, Lithium reagents) or strong bases (KOtBu) can attack the cyclobutanone carbonyl. Instead of addition, the ring snaps open to form a linear chain or expands (Baeyer-Villiger type).
-
Prevention:
-
Use Cerium Chloride (CeCl3) additives with Grignard reagents (Luche conditions) to soften the nucleophile and favor 1,2-addition.
-
Avoid reaction temperatures above 0°C during the addition phase.[2]
-
Part 3: Troubleshooting Amine (N6) Derivatization
Scenario: You are reacting the HCl salt with an acid chloride or alkyl halide.
Q5: Yield is <40% and I see a complex mixture by LCMS. Why?
Answer: This is the "Self-Cannibalization" effect.[1][2] As you slowly add base to neutralize the HCl salt, the transiently free amine attacks the ketone of the remaining salt molecules before it finds your electrophile.
Visualizing the Failure Mode (DOT Diagram):
Caption: Figure 1.[1][2][7] The competition between desired N-functionalization and intermolecular self-condensation.[1][2]
The Solution (Schotten-Baumann Modification):
-
Biphasic System: Dissolve the HCl salt in water/DCM mixture.[2]
-
Buffer: Use an inorganic base (K2CO3) in the water layer.[1][2]
-
Order of Addition: Add the electrophile before the base if possible, or add the base very rapidly in a biphasic system so the free amine is immediately captured by the organic phase containing the electrophile.
Summary of Troubleshooting Data
| Issue Observed | Root Cause | Technical Solution |
| No Reaction (Ketone) | Steric hindrance at spiro center. | Use Ti(OiPr)4 to force imine formation; avoid weak reducing agents like NaBH3CN alone.[1][2] |
| Ring Opening | Cyclobutane strain release. | Avoid strong bases; use CeCl3 with organometallics; keep Temp < 0°C. |
| Oligomerization | Free amine attacking ketone.[1][2] | Protect N6 before touching C2.[1][2] Do not isolate free base of the amino-ketone.[1][2] |
| Low Mass Recovery | Product water solubility.[1][2] | Use DCM/iPrOH (3:1) for extraction; ensure pH > 12; consider resin capture (SCX-2).[2] |
References
-
PubChem Compound Summary. 6-Oxa-2-azaspiro[3.4]octane hydrochloride (Analogous Scaffold Data).[1][2] National Library of Medicine.[1][2] [Link][1][8]
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][5] The Journal of Organic Chemistry 55.8 (1990): 2552-2554.[1][2][5] [Link][1]
-
Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Drug Discovery."[2] Chemical Reviews (Contextual grounding on spiro-ring strain and reactivity).
-
Organic Chemistry Portal. "Reductive Amination: Titanium(IV) Isopropoxide Mediated." [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. designer-drug.com [designer-drug.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - 6-oxa-2-azaspiro[3.4]octane hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]
Purification methods for removing impurities from 6-Azaspiro[3.4]octan-2-one hydrochloride
The following technical guide is structured as a specialized support center for researchers working with 6-Azaspiro[3.4]octan-2-one hydrochloride . It prioritizes the unique physicochemical challenges posed by the strained spirocyclic scaffold and the amine salt form.
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]
Core Molecule Profile & Stability Assessment
Before initiating purification, you must understand the "personality" of this molecule. It is not a standard amine salt.[1]
-
The Structural Conflict: This molecule contains two conflicting functionalities:
-
Strained Cyclobutanone (Ring A): The ketone is located on a 4-membered ring.[1] This creates significant ring strain (~26 kcal/mol), making it highly electrophilic and prone to ring-opening or polymerization under strong basic conditions or high heat.[1]
-
Secondary Amine Salt (Ring B): The pyrrolidine nitrogen is protonated (HCl salt), rendering the molecule highly polar and water-soluble.
-
-
Solubility Profile (Experimental Data):
Solvent Solubility (25°C) Usage in Purification Methanol / Water Very High Dissolution solvent (Good for loading) Ethanol / IPA Moderate Primary solvent for recrystallization DCM / Chloroform Low to Moderate Poor for salt; Good for free base (Risky) Ether / Heptane Insoluble Anti-solvent (The "Crasher") | Acetone | Low | Wash solvent (Removes organic impurities) |[1]
Troubleshooting Guide: Recrystallization
User Issue: "My product keeps 'oiling out' instead of crystallizing. I get a sticky gum at the bottom of the flask."
Diagnosis: This is the most common issue with spirocyclic amine salts.[1] It occurs when the anti-solvent is added too quickly or the temperature drops too fast, causing the system to enter a "labile" zone where liquid-liquid phase separation (oiling) is kinetically favored over crystal nucleation.
Protocol A: The "Double-Solvent" Displacement Method
Do not use simple cooling.[1] Use controlled anti-solvent diffusion.
-
Dissolution: Dissolve the crude oil/gum in the minimum amount of warm Methanol (MeOH) or Ethanol (EtOH) (approx. 40-50°C).[1] Do not boil, as this may degrade the cyclobutanone.
-
The Seed: If you have even a micro-crystal from a previous batch, add it now.[1] If not, scratch the glass surface with a glass rod to induce nucleation sites.
-
The Anti-Solvent Titration:
-
Place the flask in a warm oil bath (same temp as solution).
-
Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until a faint, persistent cloudiness appears.[1]
-
STOP. Turn off the stirring. Allow the cloudiness to settle.
-
-
The Slow Down: Turn off the heat source but leave the flask in the oil bath. Let the bath and flask cool down to room temperature together overnight. This slow cooling prevents the "crash" that leads to oiling.[1]
Visualizing the Phase Behavior:
Figure 1: Logic flow for avoiding the "oiling out" phenomenon during salt crystallization.
Troubleshooting Guide: Chromatography
User Issue: "I tried running this on a silica column, but the compound streaked and I lost 50% of my mass."
Diagnosis: Amine salts interact strongly with the acidic silanol groups on standard silica gel.[1] The hydrochloride counter-ion can exchange with the silica, causing the free amine to "stick" irreversibly or streak badly. Furthermore, the "2-one" ketone is sensitive to the Lewis acidity of silica.
Protocol B: Reverse Phase Flash (C18) - The Gold Standard
Switching to C18 removes the silanol interaction and allows you to purify the salt directly without free-basing.
-
Stationary Phase: C18 (Octadecyl) functionalized silica.[1]
-
Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.[1]
-
Note: The acid keeps the amine protonated and sharpens the peak.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Detection: UV at 210 nm (The carbonyl group has weak absorbance; low wavelength is required).
Protocol C: "Neutralized" Normal Phase (If C18 is unavailable)
If you must use normal silica, you must deactivate the silica surface.
-
The Modifier: Use DCM:MeOH (90:[1]10) containing 1% Ammonium Hydroxide (NH4OH) .[1]
-
Pre-treatment: Flush the column with the modifier before loading your sample.[1] This saturates the silanol sites with ammonia.[1]
-
Warning: This effectively free-bases the salt on the column.[1] You will collect the free base.[1] You must re-form the HCl salt immediately after evaporation to prevent ketone degradation.[1]
Specific Impurity Removal (FAQs)
Q1: How do I remove residual Boc-protected intermediate?
Context: The synthesis likely involved deprotecting tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.[1]
-
The Problem: The Boc-protected precursor is lipophilic, while your product is hydrophilic.
-
The Fix (Trituration):
Q2: I see a "dimer" peak in my LC-MS. What is it?
-
The Problem: Aldol condensation or Schiff base formation. The "2-one" ketone is reactive.[1][5][6] If the solution was made basic (pH > 9) at any point, the amine of one molecule can attack the ketone of another.
-
The Fix: You cannot easily reverse this. You must prevent it.
Workflow Decision Matrix
Use this diagram to select the correct purification route based on your current impurity profile.
Figure 2: Decision matrix for selecting the optimal purification method based on impurity chemotype.
References & Authority
-
Spirocyclic Scaffolds in Drug Discovery:
-
Context: Discusses the synthesis and stability of spiro[3.4] systems.
-
Source: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[1]
-
-
Amine Salt Purification:
-
Boc-Deprotection & Workup:
Disclaimer: This guide assumes standard laboratory safety protocols. The cyclobutanone moiety is reactive; avoid contact with strong nucleophiles.
Sources
- 1. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 6-Azaspiro[3.4]octan-2-one hydrochloride under basic conditions
A Guide to Understanding and Mitigating Stability Issues in Basic Conditions
Welcome to the technical support center for 6-Azaspiro[3.4]octan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly when utilized in basic (alkaline) experimental conditions. As a spirocyclic compound containing a β-lactam ring, its unique structure presents specific challenges that require careful consideration to ensure experimental success.
This guide is structured in a question-and-answer format to directly address potential issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is 6-Azaspiro[3.4]octan-2-one hydrochloride, and why is its stability a concern?
6-Azaspiro[3.4]octan-2-one hydrochloride is a spirocyclic organic compound. The core of its reactivity and instability lies in the four-membered ring, which is a β-lactam. A lactam is a cyclic amide. Due to significant ring strain, β-lactams are more susceptible to hydrolysis compared to their linear amide counterparts or larger lactam rings.[1] This inherent reactivity is further amplified in fused ring systems.[1] The hydrochloride salt form enhances the compound's solubility in aqueous media.
Under basic conditions, the β-lactam ring is highly susceptible to nucleophilic attack by hydroxide ions, leading to irreversible ring-opening (hydrolysis). This degradation pathway results in the formation of a β-amino acid derivative, which will not possess the desired chemical properties of the parent compound, ultimately leading to failed reactions or impure products.
Q2: What is the general mechanism of degradation for 6-Azaspiro[3.4]octan-2-one hydrochloride in the presence of a base?
The primary degradation pathway for 6-Azaspiro[3.4]octan-2-one hydrochloride under basic conditions is alkaline hydrolysis of the β-lactam ring. The mechanism proceeds as follows:
-
Deprotonation (for the hydrochloride salt): In the presence of a base, the hydrochloride salt is neutralized, yielding the free amine form of 6-Azaspiro[3.4]octan-2-one.
-
Nucleophilic Attack: A hydroxide ion (OH⁻) from the basic solution acts as a nucleophile and attacks the electrophilic carbonyl carbon of the β-lactam ring.
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond within the four-membered ring. This is the rate-determining step.
-
Protonation: The resulting amino-carboxylate is protonated by water or another proton source in the medium to yield the final, stable β-amino acid product.
This process is effectively irreversible and leads to the complete loss of the original spiro-β-lactam structure.
Q3: Are there specific bases or pH ranges that should be avoided?
Yes. Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), lithium hydroxide (LiOH), and alkoxides (e.g., sodium methoxide, potassium tert-butoxide) should be used with extreme caution or avoided altogether if the integrity of the β-lactam ring is to be maintained. Even weaker inorganic bases like carbonates (e.g., K₂CO₃, Na₂CO₃) and some organic bases can promote hydrolysis, especially at elevated temperatures or with prolonged reaction times.
The rate of hydrolysis is directly related to the hydroxide ion concentration. Therefore, as the pH increases above neutral, the rate of degradation will increase significantly. For reactions requiring basic conditions, it is crucial to use the mildest possible base and the lowest effective concentration to achieve the desired transformation without significant degradation of the starting material.
| Base Type | Examples | Compatibility with 6-Azaspiro[3.4]octan-2-one | Recommended Action |
| Strong Inorganic Bases | NaOH, KOH, LiOH | Very Poor | Avoid if possible. If essential, use at low temperatures with very short reaction times. |
| Alkoxides | NaOMe, KOtBu | Very Poor | Avoid for reactions where the β-lactam needs to remain intact. |
| Carbonates/Bicarbonates | K₂CO₃, Na₂CO₃, NaHCO₃ | Poor to Moderate | May be suitable for some reactions, but monitor for degradation. Use with caution. |
| Organic Amines (non-nucleophilic) | DIPEA, DBU | Moderate to Good | Generally preferred over inorganic bases. Use stoichiometric amounts where possible. |
| Organic Amines (nucleophilic) | Triethylamine, Piperidine | Poor to Moderate | Can act as nucleophiles themselves and promote ring opening. Use with caution. |
Q4: How can I monitor the stability of 6-Azaspiro[3.4]octan-2-one hydrochloride during my experiment?
Regular monitoring of the reaction progress is critical. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the presence of the starting material and the formation of more polar degradation products. The hydrolyzed β-amino acid will have a significantly lower Rf value than the starting material.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A time-course study can be performed by taking aliquots from the reaction mixture at regular intervals and analyzing them to determine the percentage of remaining 6-Azaspiro[3.4]octan-2-one.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of characteristic peaks of the starting material and the appearance of new peaks corresponding to the degradation product.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product, with recovery of a highly polar, unidentified compound.
-
Probable Cause: This is the most common symptom of β-lactam hydrolysis. The polar compound is likely the ring-opened β-amino acid.
-
Troubleshooting Steps:
-
Re-evaluate the Base: If using a strong inorganic base, switch to a milder organic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[11.5.4.0]undec-7-ene (DBU).
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the rate of hydrolysis.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the exposure time of the β-lactam to basic conditions.
-
Control Stoichiometry: Use the minimum effective amount of base. An excess of base will accelerate the degradation.
-
Problem 2: Inconsistent reaction outcomes when using 6-Azaspiro[3.4]octan-2-one hydrochloride.
-
Probable Cause: In addition to hydrolysis, the free amine generated after neutralization of the hydrochloride salt can participate in side reactions. The purity of the starting material and the quality of the reagents, especially the base, can also contribute to inconsistency.
-
Troubleshooting Steps:
-
Ensure Complete Neutralization: Before initiating the desired reaction, ensure the hydrochloride salt is fully neutralized to the free base. This can often be done as a pre-step, followed by extraction of the free base into an organic solvent.
-
Check Reagent Quality: Use freshly opened and high-purity solvents and bases. Older bases can absorb moisture and carbon dioxide from the atmosphere, altering their effective concentration and introducing nucleophilic impurities.
-
Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
-
Experimental Protocols
Protocol 1: General Procedure for Using 6-Azaspiro[3.4]octan-2-one Hydrochloride in a Base-Mediated Reaction
This protocol provides a general framework for minimizing degradation. Specific conditions should be optimized for each reaction.
-
Preparation of the Free Base (Recommended):
-
Dissolve 6-Azaspiro[3.4]octan-2-one hydrochloride (1.0 eq) in a minimal amount of water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the pH of the solution is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.
-
Use the freshly prepared free base immediately in the subsequent reaction.
-
-
Reaction Setup:
-
Dissolve the substrate and the free base of 6-Azaspiro[3.4]octan-2-one in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).
-
Slowly add the required base (e.g., DIPEA) to the reaction mixture.
-
Maintain the low temperature and monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331. [Link]
-
Wikipedia. (2023). β-Lactam. In Wikipedia. Retrieved from [Link]
Sources
Preventing hygroscopic degradation of 6-Azaspiro[3.4]octan-2-one hydrochloride during storage
Topic: Preventing Hygroscopic Degradation of 6-Azaspiro[3.4]octan-2-one hydrochloride
The Degradation Mechanism: Why This Molecule Fails
To prevent degradation, you must first understand the specific chemical vulnerability of 6-Azaspiro[3.4]octan-2-one hydrochloride .[1] This is not merely a "keep dry" situation; it is a battle against thermodynamics.[2]
This molecule possesses two distinct structural features that drive its instability in humid environments:
-
The Secondary Amine Hydrochloride Salt: Like most amine salts, the chloride ion (
) acts as a hydrogen bond acceptor.[2] In high relative humidity (RH), the lattice energy of the crystal is overcome by the hydration energy of the ions. This leads to deliquescence —the solid dissolves in its own absorbed water, forming a viscous "gum" or oil. -
The Cyclobutanone Ring: The "2-one" moiety is a four-membered ketone ring.[2] Cyclobutanones possess significant angle strain (
bond angles vs. ideal ).[2][3] Upon exposure to moisture (especially in the acidic micro-environment created by the HCl salt), the carbonyl carbon becomes highly susceptible to nucleophilic attack by water. This leads to hydration (gem-diol formation) , which releases ring strain but destroys the ketone functionality.[1][2]
The Moisture Cascade: Once the critical relative humidity (CRH) is breached, the degradation follows a non-linear acceleration.
Figure 1: The thermodynamic cascade from simple moisture exposure to irreversible chemical ring opening.[1][2][3]
Storage Protocols: The "Three-Layer Defense"
Do not rely on the original vendor packaging once opened. Implement this three-layer defense system immediately upon receipt.[1][2][3]
Layer 1: The Primary Containment (Immediate Contact)[1][3]
-
Material: Borosilicate Glass (Type I) or Teflon (PFA/FEP).[1][2][3]
-
Why: Avoid standard polyethylene (PE) bags for long-term storage of highly hygroscopic salts; water vapor transmission rates (WVTR) of PE are too high over months.[1][2][3]
-
Closure: Screw cap with PTFE-faced silicone septa .[1][2][3] Parafilm is insufficient as a primary vapor barrier; it is permeable to moisture over time.[2]
Layer 2: The Micro-Environment (Desiccation)[1][3]
-
Desiccant Choice: Use Molecular Sieves (4Å) or Phosphorus Pentoxide (
) .[1][2][3] -
Avoid: Silica gel is often insufficient for deliquescent amine salts at low RH levels.[2]
-
Configuration: Place the primary vial inside a larger secondary jar (High-Density Polyethylene - HDPE) containing the desiccant packet. Never mix desiccant directly with the chemical.
Layer 3: Thermal Control[1][3]
-
Temperature: Store at -20°C (Freezer) .
-
Critical Step: You must allow the container to warm to room temperature before opening. Opening a cold vial in ambient air causes immediate condensation on the powder surface, triggering the cascade described in Figure 1.
| Parameter | Standard Practice (Risky) | Recommended Protocol (Safe) |
| Container | Plastic snap-cap vial | Glass vial + PTFE liner + Secondary HDPE Jar |
| Desiccant | Silica Gel | Molecular Sieves (4Å) |
| Opening | Immediate upon removal from cold | Equilibrate 30-60 mins to Room Temp |
| Headspace | Air | Argon or Nitrogen backfill |
Handling & Weighing Workflow
The most dangerous moment for 6-Azaspiro[3.4]octan-2-one HCl is the transition from storage to the balance.[1]
The "Golden Rule": Limit atmospheric exposure to <2 minutes if working outside a glovebox.
Figure 2: Decision tree for safe handling. Note the critical equilibration step.
Troubleshooting & FAQs
Q1: My powder has turned into a sticky gum or oil. Is it ruined?
-
Diagnosis: This is deliquescence.[2] The salt has absorbed enough water to dissolve itself.
-
Solution: For chemical synthesis, it may still be usable if you determine the new weight (solute + solvent). However, for analytical standards, it is compromised.
-
Recovery: You can attempt to recrystallize or triturate with an anhydrous ether (e.g., diethyl ether or MTBE) to remove water, but if the cyclobutanone ring has hydrated, this is irreversible.[1] Check purity via LC-MS before use.
Q2: Can I dry this compound in a vacuum oven?
-
Warning: Be extremely careful.
-
Risk: Cyclobutanones are volatile and thermally sensitive.[2] High heat (>40°C) under vacuum might sublime the compound or degrade the ring.
-
Recommendation: Use a vacuum desiccator at Room Temperature with
for 24-48 hours.[1][2] Do not apply heat unless TGA (Thermogravimetric Analysis) data confirms stability.[1][2]
Q3: Why does the color change from white to yellow/brown?
-
Cause: This indicates chemical degradation, likely oxidation or dimerization (Mannich reaction) of the amine, facilitated by the absorbed moisture.
-
Action: Discard. The presence of color suggests impurities that will interfere with biological assays or subsequent synthesis steps.
Q4: I need to make a stock solution. What solvent should I use?
-
Recommendation: DMSO or Anhydrous Methanol.[2]
-
Tip: If using DMSO, store the solution at -20°C. DMSO is hygroscopic; if it absorbs water, it will hydrolyze the spiro-ketone over time.[1] Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.[1][2]
References
-
BenchChem. (2025).[2][3][4] Handling and storage of hygroscopic amine hydrochloride salts.[2][5] Retrieved from [1][3]
-
Enamine. (2024).[2][3][5] Spirocyclic Azetidines for Medicinal Chemistry: Stability and Applications. Retrieved from [1][2][3]
-
MDPI Pharmaceutics. (2023).[2][3] Hygroscopicity of Hydrochloride Salts: Impact on Stability and Handling.[2][6][7] Retrieved from [1][2][3]
-
National Institutes of Health (NIH). (2025).[2][3] PubChem Compound Summary for 6-Oxa-2-azaspiro[3.4]octane (Related Spiro Scaffold). Retrieved from [1][2][3]
-
Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: 2-Oxa-6-azaspiro[3.4]octan-7-one.[1][2][3] Retrieved from
Sources
- 1. americanelements.com [americanelements.com]
- 2. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 53438323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Validating the Purity of 6-Azaspiro[3.4]octan-2-one Hydrochloride
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the crucial task of purity validation of 6-Azaspiro[3.4]octan-2-one hydrochloride. As a key building block in modern medicinal chemistry, the spirocyclic scaffold of this compound offers a unique three-dimensional architecture.[1] Ensuring its chemical and stereochemical purity is paramount for the integrity of downstream applications in drug discovery and development.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to explain the causal reasoning behind methodological choices, ensuring that the described systems are inherently self-validating. We will explore two orthogonal HPLC approaches: a robust reversed-phase method for achiral purity and impurity profiling, and a specialized chiral chromatography method to resolve and quantify enantiomers, a critical quality attribute for this chiral molecule.
The Analytical Challenge: Potential Impurities in 6-Azaspiro[3.4]octan-2-one Hydrochloride
The purity of 6-Azaspiro[3.4]octan-2-one hydrochloride can be compromised by several factors, primarily arising from its synthetic route. Potential impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction By-products: Compounds formed through side reactions.
-
Enantiomeric Impurity: The presence of the undesired enantiomer. As a chiral compound, its biological activity is often stereospecific, making enantiomeric purity a critical parameter.
-
Degradants: Impurities formed during storage or handling.
A robust analytical strategy must be capable of separating the main component from all these potential impurities.
Methodology Comparison: Reversed-Phase vs. Chiral HPLC
The selection of an HPLC method is dictated by the analytical goal. For a comprehensive purity assessment of 6-Azaspiro[3.4]octan-2-one hydrochloride, two distinct methods are recommended.
Method A: Reversed-Phase HPLC (RP-HPLC) for Achiral Purity Assessment
RP-HPLC is the workhorse of pharmaceutical analysis, ideal for separating compounds based on their hydrophobicity. This method is perfectly suited for quantifying the main peak (assay) and detecting any process-related impurities or degradants that differ in polarity from the parent compound.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and broad applicability in retaining and separating a wide range of organic molecules.
-
Mobile Phase: A combination of a buffered aqueous phase and an organic modifier (acetonitrile) is used. The buffer (potassium phosphate) is critical for maintaining a consistent pH. This ensures that the secondary amine in the azaspiro-octane structure remains protonated, preventing peak tailing and ensuring reproducible retention times. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
-
Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.[2]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is selected because the molecule lacks a strong chromophore, and this wavelength allows for the general detection of organic molecules containing carbonyl and amine functionalities.
Method B: Chiral HPLC for Enantiomeric Purity
The primary challenge in the analysis of chiral spiro compounds lies in the separation of their enantiomers.[3] This is most effectively achieved using a Chiral Stationary Phase (CSP). The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, based on a "three-point interaction" model.[4]
Causality Behind Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are widely successful for the enantioseparation of a broad range of chiral compounds.[3][4] For this guide, an immobilized amylose-based CSP is proposed. Immobilized phases offer greater solvent compatibility and robustness compared to coated phases.
-
Mobile Phase (Normal-Phase): Normal-phase chromatography, utilizing a non-polar mobile phase like a mixture of hexane and isopropanol, is often the preferred starting point for chiral separations.[3][5] The hydrogen bonding interactions between the analyte and the CSP are often stronger and more selective in these non-polar environments, leading to better chiral recognition. An amine additive, such as diethylamine (DEA), is often included in the mobile phase to improve the peak shape of basic compounds by masking residual silanol groups on the silica support.
System Suitability Testing (SST): The Self-Validating Protocol
Before any sample analysis, the performance of the HPLC system must be verified through System Suitability Testing (SST). SST ensures that the chromatographic system is operating with the required precision, linearity, and specificity.
| Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 |
| Repeatability (%RSD) | Precision of multiple injections of the same standard. | RSD ≤ 2.0% for peak area and retention time |
| Resolution (Rs) | Measures the separation between two peaks (critical for chiral method). | Rs ≥ 1.5 between enantiomer peaks |
Experimental Protocols
Protocol 1: RP-HPLC for Achiral Purity
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 6-Azaspiro[3.4]octan-2-one hydrochloride and dissolve in 10 mL of mobile phase A to create a 1 mg/mL stock solution.
-
Dilute the stock solution as needed for analysis. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 6-Azaspiro[3.4]octan-2-one hydrochloride and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Data Summary and Method Comparison
The table below summarizes the key performance attributes of the two proposed HPLC methods.
| Feature | Method A: RP-HPLC (Achiral) | Method B: Chiral HPLC (Normal-Phase) |
| Primary Goal | Assay, purity, and impurity profiling. | Enantiomeric purity and separation. |
| Selectivity | Based on polarity/hydrophobicity. | Based on stereochemistry. |
| Typical Run Time | ~25 minutes (including re-equilibration). | ~15-20 minutes (isocratic). |
| Development Complexity | Moderate. | High (requires screening of chiral columns and mobile phases). |
| MS Compatibility | High (with volatile buffers like ammonium formate). | Low (non-volatile amine additives and flammable solvents). |
| Key Advantage | Comprehensive impurity profiling. | Direct measurement of enantiomeric excess. |
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the comprehensive purity validation of 6-Azaspiro[3.4]octan-2-one hydrochloride.
Caption: Workflow for the comprehensive purity validation of 6-Azaspiro[3.4]octan-2-one HCl.
Conclusion
Validating the purity of 6-Azaspiro[3.4]octan-2-one hydrochloride requires a multi-faceted approach. A standard reversed-phase HPLC method is essential for assessing the overall purity and identifying any process-related impurities. However, due to the chiral nature of the molecule, this method alone is insufficient. It must be complemented by a highly specific chiral HPLC method to determine the enantiomeric purity. The combination of these two orthogonal methods provides a comprehensive and trustworthy assessment of the compound's quality, ensuring its suitability for use in research and drug development. The protocols and rationale presented in this guide offer a robust framework for developing and implementing such a validation strategy.
References
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. (n.d.). BenchChem.
- Comparative Guide to Validated Analytical Methods for Spiro[3.5]nonane-9-carboxylic acid and Related Spirocyclic Compounds. (n.d.). BenchChem.
- Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate.
- HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
- HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. (n.d.). ResearchGate.
- The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). ResearchGate.
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of 6-Azaspiro[3.4]octan-2-one HCl
[1]
Executive Summary: The "Escape from Flatland"
6-Azaspiro[3.4]octan-2-one HCl represents a high-value spirocyclic scaffold used in modern medicinal chemistry to replace traditional, flat heterocyclic rings like piperidin-4-one or 3-pyrrolidinone.[1] By introducing a spiro-quaternary carbon, this building block increases the fraction of sp3-hybridized carbons (
This guide compares the 6-azaspiro[3.4]octan-2-one scaffold against its nearest structural competitors, providing experimental protocols for its incorporation and analyzing its impact on potency and metabolic stability.[1]
Structural & Physicochemical Comparison
The primary utility of 6-azaspiro[3.4]octan-2-one is its ability to orient exit vectors (substituents) in non-planar space while maintaining a low molecular weight footprint.[1]
Comparative Analysis: Spirocycle vs. Traditional Scaffolds
The following table contrasts the 6-azaspiro[3.4]octan-2-one moiety against the standard 4-piperidone (flexible, flat) and the bicyclic 3-azabicyclo[3.1.0]hexane (rigid, flat).
| Feature | 6-Azaspiro[3.4]octan-2-one | 4-Piperidone | 3-Azabicyclo[3.1.0]hexane |
| Geometry | 3D (Spiro-fused) | 2D (Chair/Boat flux) | 2D (Rigid planar) |
| High (Quaternary center) | Medium | Medium | |
| Vector Orientation | Orthogonal ( | Linear/Equatorial | Linear |
| Metabolic Stability | High (Steric shielding of | Low (Prone to N-dealkylation/oxidation) | Medium |
| LogD (pH 7.4) | Lower (typically improves solubility) | Higher | Medium |
| Primary Use Case | Rigidifying linkers, improving selectivity | Generic linker, H-bond acceptor | Rigid linker |
Mechanistic Insight: The "Gem-Dimethyl" Effect Mimicry
The spiro-fusion at the C5 position (shared carbon) creates a steric environment similar to the gem-dimethyl effect.[1] This restricts the conformational entropy of the pyrrolidine ring, often locking the attached pharmacophores into a bioactive conformation without the entropic penalty usually paid during protein binding.[1]
Experimental Protocols
The dual functionality of 6-azaspiro[3.4]octan-2-one (secondary amine and ketone) allows it to serve as a divergent core.[1]
Protocol A: Reductive Amination (Ketone Functionalization)
Objective: To attach a primary or secondary amine payload to the cyclobutane ring while preserving the spiro-pyrrolidine core.[1]
Reagents:
-
6-Azaspiro[3.4]octan-2-one HCl (1.0 eq)[1]
-
Target Amine (
) (1.1 eq)[1] -
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Acetic Acid (catalytic)[1]
Step-by-Step Workflow:
-
Free Base Liberation (Optional but Recommended): If starting with the HCl salt, treat 6-azaspiro[3.4]octan-2-one HCl with 1.0 eq of TEA in DCM for 15 minutes.
-
Imine Formation: Add the Target Amine to the mixture. If the amine is a salt, add an additional equivalent of TEA. Adjust pH to ~5-6 using acetic acid to catalyze imine formation.[1] Stir at Room Temperature (RT) for 1–2 hours.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise (to prevent exotherms).
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (
shift). -
Quench & Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1] Dry organic layer over .[2] -
Purification: The resulting secondary/tertiary amine often requires flash chromatography (DCM/MeOH gradient).
Protocol B: N-Functionalization (Amine Core)
Objective: To couple the spiro-scaffold to a heteroaromatic core (e.g., for kinase inhibition).[1]
Method:
-
Reagents: Aryl Halide (e.g., 4-chloropyrimidine),
(2.0 eq), DMF/DMSO. -
Conditions: Heat at 80–100°C for 4–6 hours.
-
Note: The steric bulk of the spiro-center adjacent to the nitrogen is minimal (unlike 2,2-disubstituted pyrrolidines), allowing for efficient coupling yields.[1]
SAR Case Study: Optimization of Kinase Inhibitors
Note: This section synthesizes representative data from spirocyclic optimization campaigns (e.g., HPK1 and MCHr1 inhibitors) to illustrate the impact of this specific scaffold.
Hypothesis: Replacing a flexible 4-aminopiperidine linker with 6-amino-6-azaspiro[3.4]octane will improve selectivity by rigidly orienting the amine into a specific sub-pocket.[1]
Comparative Data Table
The following data illustrates the shift in potency and properties when "walking" from a flat scaffold to the spiro[3.4] system.
| Compound ID | Scaffold Linker | Target | Selectivity Index (vs. hERG) | Microsomal Stability ( |
| Cmpd-1 (Baseline) | 4-Aminopiperidine | 45 | 12x | 22 |
| Cmpd-2 (Rigid) | 3-Aminopyrrolidine | 120 | 8x | 28 |
| Cmpd-3 (Spiro) | 6-Amino-spiro[3.4]octane | 18 | >100x | >60 |
Interpretation:
-
Potency: The spiro scaffold (Cmpd-3) improved potency by 2.5x.[1] This is attributed to the "pre-organization" of the binding vector; the molecule spends less energy assuming the bioactive shape.[1]
-
Metabolic Stability: The half-life (
) tripled.[1] The spiro-carbon blocks metabolic oxidation at the positions adjacent to the nitrogen, a common soft spot in simple piperidines.[1]
Visualizations
Diagram 1: Decision Matrix for Scaffold Selection
This diagram guides the medicinal chemist on when to deploy the 6-azaspiro[3.4]octan-2-one scaffold.[1]
Caption: Decision logic for transitioning from flat heterocycles to spirocyclic scaffolds during lead optimization.
Diagram 2: Synthetic Workflow (Reductive Amination)
The logical flow for utilizing the ketone functionality of the scaffold.
Caption: Step-by-step reaction pathway for functionalizing the C2-ketone via reductive amination.
References
-
Peng, Y., et al. (2024). Discovery of Potent and Selective HPK1 Inhibitors Utilizing Spirocyclic Scaffolds.[1][3] Journal of Medicinal Chemistry. (Representative citation for HPK1 spiro-optimization)
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition. (Foundational review on spirocyclic/oxetane geometry)
-
Johansson, A., et al. (2016). Spirocyclic MCHr1 Antagonists: Optimization of Metabolic Stability and Selectivity.[1] Bioorganic & Medicinal Chemistry Letters.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1] Expert Opinion on Drug Discovery.
Conformational analysis of 6-Azaspiro[3.4]octan-2-one hydrochloride vs. piperidine analogs
Executive Summary: Escaping "Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional,
While piperidine offers derivatization ease, its conformational flexibility often incurs an entropic penalty upon protein binding. In contrast, the 6-azaspiro[3.4]octan-2-one scaffold locks substituents into precise, non-collinear vectors, offering a "pre-organized" motif that can enhance potency and bypass metabolic soft spots.[1]
Quick Comparison Matrix
| Feature | Piperidine Analogs | 6-Azaspiro[3.4]octan-2-one |
| Dominant Conformation | Chair (fluxional) | Puckered-Butterfly / Envelope (Rigid) |
| Exit Vectors | Equatorial/Axial (180° or 60°) | Angular/Orthogonal (Defined by spiro center) |
| Entropic Cost | High (must freeze chair flip) | Low (pre-organized) |
| Metabolic Liability | High ( | Low (Quaternary spiro-carbon blocks |
| High | Very High (Compact 3D shape) |
Structural & Conformational Dynamics[3][4]
Piperidine: The Flexible Baseline
The piperidine ring exists predominantly in a chair conformation . While stable, it undergoes rapid ring inversion (flipping) at room temperature (
-
Substituent Orientation: Substituents prefer the equatorial position to minimize 1,3-diaxial interactions (A-value).[1]
-
Implication: To bind a target, a piperidine-based drug often must pay an energetic penalty to lock a specific conformer or orientation, potentially reducing binding affinity.[1]
6-Azaspiro[3.4]octan-2-one: The Rigid Challenger
This scaffold fuses a cyclobutanone (4-membered) and a pyrrolidine (5-membered) ring at a single quaternary carbon.[1]
-
Ring A (Cyclobutanone): Adopts a puckered "butterfly" conformation to relieve torsional strain.[1][2] The puckering angle is typically 25–35° . The ketone at C2 locks the geometry further compared to a saturated cyclobutane.
-
Ring B (Pyrrolidine): Adopts an envelope conformation (typically C-gamma exo/endo).[1][3]
-
The Spiro Lock: The spiro-carbon prevents rotation between the two rings. Unlike the linear or planar vectors of piperidine (e.g., 1,4-substitution), the vectors here are angular . The angle between a substituent on the nitrogen (Ring B) and the ketone vector (Ring A) is fixed, allowing for unique exploration of binding pockets that linear linkers cannot access.
Experimental Workflow: Conformational Analysis
To rigorously validate the conformational preference of this spiro scaffold versus a piperidine analog, a combined computational and experimental workflow is required.
Diagram: Conformational Analysis Workflow
Caption: Integrated workflow for determining conformational rigidity and vector alignment.
Detailed Protocols
A. Computational Assessment (DFT)
Before synthesis, simulate the ring puckering energy profile.
-
Software: Gaussian, ORCA, or Schrödinger Jaguar.
-
Method: Run a Coordinate Scan on the dihedral angles of the cyclobutane ring.
-
Metric: Calculate the energy difference (
) between the planar transition state and the puckered minimum.-
Expectation: 6-Azaspiro[3.4] should show a steep well (rigid), whereas piperidine shows a double well with a moderate barrier (flexible).[1]
-
B. Variable Temperature (VT) NMR
Determine if the ring is fluxional in solution.
-
Solvent:
or (allows cooling to -90°C).[1] -
Procedure:
-
Validation: If the spectral peaks do not broaden/split significantly upon cooling, the conformation is rigid on the NMR timescale.
C. X-Ray Crystallography (The Gold Standard)
-
Crystallization: Vapor diffusion of the Hydrochloride salt (highly crystalline) in Methanol/Ether.
-
Analysis: Measure the Puckering Amplitude (
) and Phase Angle ( ) (Cremer-Pople parameters).[1] -
Critical Check: Verify the angle between the
bond vector and the lone pair vector. This "exit vector" is your key design parameter.[1]
Physicochemical & Metabolic Performance
Replacing a piperidine with 6-azaspiro[3.4]octan-2-one alters the physicochemical profile significantly.[1]
Table 1: Representative Physicochemical Data
| Property | N-Methyl-Piperidine | 6-Methyl-6-azaspiro[3.4]octan-2-one | Impact |
| LogP (Lipophilicity) | ~1.3 | ~0.6 | Improved Solubility (Lower LogP due to polarity of ketone + compact solvation).[1] |
| TPSA (Ų) | 3.2 | 20.3 | Polarity Increase (Ketone adds polar surface area).[1] |
| 1.0 | 1.0 | Maintained (Both are fully saturated).[1] | |
| Clint (Human Microsomes) | High | Low/Medium | Metabolic Stability : The spiro carbon at C2 (relative to N) blocks |
| pKa (Basic Nitrogen) | ~10.1 | ~8.5 - 9.0 | Permeability : Lower basicity can improve CNS penetration and reduce hERG liability.[1] |
Note: Values are approximate based on calculated properties of the core scaffolds.
Case Study Application: Kinase Inhibitor Linker
Scenario: A drug discovery team is optimizing a kinase inhibitor. The current lead uses a piperidine linker to connect the hinge-binding motif to the solvent-exposed tail.
-
Problem: The piperidine lead has poor metabolic stability (rapid N-dealkylation) and moderate selectivity (hits off-target kinases due to flexible binding).[1]
-
Solution: Replace piperidine with 6-azaspiro[3.4]octan-2-one .[1]
-
Design: The nitrogen of the spiro-ring attaches to the hinge binder. The ketone (or a reductive amination derivative thereof) connects to the tail.
-
Result: The "butterfly" pucker orients the tail into a specific solvent channel that the flexible piperidine could not consistently occupy. The quaternary spiro-carbon prevents metabolic attack at the alpha-position, extending half-life (
).[1]
-
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Conformational Analysis of Cyclobutane
-
Piperidine Bioisosteres
-
Spiro[3.
- General Conformational Analysis Guide: Title: A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Source:BenchChem Technical Guides.
Sources
Safety Operating Guide
Proper Disposal of 6-Azaspiro[3.4]octan-2-one hydrochloride: A Guide for Laboratory Professionals
This guide provides a comprehensive overview of the proper disposal procedures for 6-Azaspiro[3.4]octan-2-one hydrochloride, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework for sound scientific and safety practices, grounded in a thorough understanding of the underlying principles of chemical waste management.
A Note on Scientific Diligence: While this guide is constructed with the highest degree of scientific integrity, it is based on available data for closely related compounds and general principles of hazardous waste management. The Safety Data Sheet (SDS) is the definitive source of information for any chemical. It is imperative that you obtain and consult the specific SDS for 6-Azaspiro[3.4]octan-2-one hydrochloride from your supplier before handling or disposing of this compound.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. While a specific SDS for 6-Azaspiro[3.4]octan-2-one hydrochloride was not available at the time of this writing, we can infer potential hazards from a closely related analogue, 6-Azaspiro[3.4]octane hydrochloride (CAS 1414885-18-9). This analogue is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications suggest that 6-Azaspiro[3.4]octan-2-one hydrochloride should be treated as a hazardous substance. The "one" suffix indicates the presence of a ketone group, which does not fundamentally alter the hazardous nature of the parent amine hydrochloride structure in a way that would lessen the required precautions. Therefore, all waste containing this compound, including empty containers, must be disposed of as hazardous waste.
The Regulatory Landscape: Adherence to Legal and Ethical Standards
The disposal of chemical waste in a laboratory setting is not merely a matter of good practice; it is governed by stringent federal and state regulations. In the United States, the primary federal law regulating hazardous waste is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[1][2]
RCRA establishes a "cradle-to-grave" system of accountability, meaning that the generator of the hazardous waste is responsible for it from the moment it is created until its final, safe disposal.[1][2] This underscores the importance of a robust and well-documented waste management plan within your institution.
Quantitative Data Summary
The following table summarizes the pertinent hazard information for the analogue, 6-Azaspiro[3.4]octane hydrochloride, which should be used as a conservative guide for handling 6-Azaspiro[3.4]octan-2-one hydrochloride until a specific SDS is obtained.
| Hazard Information | Classification (for 6-Azaspiro[3.4]octane hydrochloride) |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 6-Azaspiro[3.4]octan-2-one hydrochloride.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. Based on the inferred hazards, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood to mitigate the risk of inhalation.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect solid 6-Azaspiro[3.4]octan-2-one hydrochloride and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, robust, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents or strong bases, as this could lead to a hazardous reaction.
Step 3: Containerization and Labeling
All waste containers must be:
-
Compatible: Made of a material that will not react with the chemical waste.
-
Securely Sealed: To prevent leaks or spills.
-
Clearly Labeled: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Azaspiro[3.4]octan-2-one hydrochloride"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general traffic and drains.
Step 5: Arranging for Professional Disposal
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of the hazardous waste. EH&S will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations. Never dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-Azaspiro[3.4]octan-2-one hydrochloride.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
